Chlorhydrate de 1,6-hexanediamine

Vue d'ensemble

Description

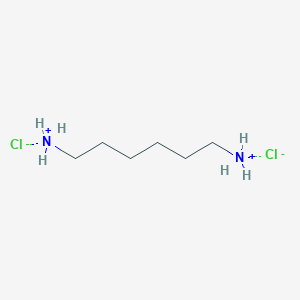

Toxicity of hexamethylenediamine dihydrochloride has been investigated. Hexamethylenediamine dihydrochloride is also known as 1,6-diaminohexane dihydrochloride, 1,6-hexamethylenediamine dihydrochloride, 1,6- hexylenediamine dihydrochloride or 1,6-diamino-n-hexane dihydrochloride. Hexamethylenediamine dihydrochloride on fusion of 1:6-di-(N3-cyano-N1-guanidino)-hexane yields polymeric diguanides.

Applications De Recherche Scientifique

Synthèse des polymères

Le chlorhydrate de 1,6-hexanediamine: est un monomère clé dans la production de nylon-66, un type de polyamide. Le composé réagit avec l'acide adipique pour former du nylon par un processus de polymérisation par condensation . Ce polymère est connu pour sa résistance à la traction élevée et est largement utilisé dans les textiles, les composants automobiles et les matériaux d'emballage.

Médecine

Dans le domaine médical, le This compound sert de précurseur à la synthèse de divers produits pharmaceutiques. Il a été utilisé dans le développement de polymères diguanides, qui présentent un potentiel en tant qu'agents antiseptiques . Ces composés ont des applications dans les pansements pour plaies et les revêtements pour dispositifs médicaux afin de prévenir les infections bactériennes.

Science des matériaux

Ce composé est utilisé comme agent antistatique et inhibiteur de corrosion en science des matériaux. Il est utilisé dans les revêtements pour protéger les métaux de la corrosion et dans les dispositifs électroniques pour réduire l'accumulation de charges statiques . De plus, il agit comme émulsifiant, aidant à la dispersion des liquides et améliorant la stabilité des mélanges.

Science de l'environnement

Le this compound: est biodégradable et peut être utilisé dans des applications environnementales telles que le traitement des eaux. Ses propriétés antistatiques sont bénéfiques pour réduire les particules fines dans les systèmes de filtration de l'air . Cependant, il faut faire attention car il peut être dangereux pour la vie aquatique, nécessitant une gestion prudente de son élimination.

Biochimie

En recherche biochimique, le This compound est utilisé pour étudier le métabolisme des polyamines. Les polyamines sont essentielles à la croissance et à la fonction des cellules, et ce composé peut être utilisé pour synthétiser des analogues pour la recherche sur leurs rôles biologiques .

Procédés industriels

Le composé est un intermédiaire précieux dans la production de polyamides aliphatiques et semi-aromatiques. Ces matériaux sont essentiels pour diverses applications industrielles, y compris la fabrication de plastiques et de fibres .

Chimie analytique

Le this compound: est utilisé en chimie analytique pour la préparation des échantillons et la synthèse des réactifs. Il est impliqué dans la modification des copolymères d'acrylonitrile et la préparation de dérivés fluorescents pour l'analyse HPLC .

Mécanisme D'action

Target of Action

1,6-Hexanediamine dihydrochloride, also known as 1,6-diaminohexane dihydrochloride, is a chemical compound with a variety of applications . .

Mode of Action

It’s known that upon fusion of 1:6-di-(n3-cyano-n1-guanidino)-hexane, it yields polymeric diguanides . This suggests that it may interact with its targets to form complex structures, potentially altering their function.

Pharmacokinetics

It is known to be freely soluble in water , which could potentially influence its absorption and distribution in the body. More detailed studies are required to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

It’s known that the compound has a role in the manufacturing of Nylon , suggesting it may have significant effects on polymer formation and structure.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1,6-Hexanediamine dihydrochloride, it’s known to be stable under normal conditions . It may be hazardous to the environment, and special attention should be given to water bodies . It’s also biodegradable , which means its concentration in the environment may decrease over time due to natural processes.

Analyse Biochimique

. . .

Biochemical Properties

The biochemical properties of 1,6-Hexanediamine dihydrochloride are not fully understood. It is known that this compound can interact with various biomolecules. For instance, it can yield polymeric diguanides upon fusion with 1:6-di-(N3-cyano-N1-guanidino)-hexane

Cellular Effects

It is known that this compound can cause irritation to the skin, eye, and respiratory system

Molecular Mechanism

It is known that this compound can interact with various biomolecules, potentially influencing their function

Temporal Effects in Laboratory Settings

It is known that this compound is stable

Dosage Effects in Animal Models

It is known that this compound can cause irritation at high doses

Metabolic Pathways

It is known that this compound can interact with various biomolecules

Propriétés

IUPAC Name |

hexane-1,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVQMBLTFKAIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-09-4 (Parent) | |

| Record name | 1,6-Hexanediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6055-52-3 | |

| Record name | 1,6-Hexanediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF950ZP7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary toxicological effects of HDDC observed in animal studies?

A: Inhalation studies in rats and mice revealed that HDDC primarily affects the respiratory system. In both 2-week and 13-week studies, HDDC caused dose-dependent irritation and damage to the upper respiratory tract, specifically the larynx and nasal passages. [] This included inflammation, necrosis, erosion, ulceration, and hyperplasia of the laryngeal epithelium, as well as degeneration of the olfactory and respiratory nasal epithelium. [] These effects are consistent with the irritant properties of HDDC and are similar to those observed with other inhaled irritants. [, ]

Q2: Were any systemic toxicities observed in animals exposed to HDDC?

A: While respiratory irritation was the most prominent effect, some additional findings were noted in animal studies. In a 2-week inhalation study, all rats and female mice, along with two out of five male mice, died in the highest exposure group (800 mg HDDC/m3). [] Surviving mice in this group displayed dose-dependent reductions in body weight gain. [] In 13-week studies, minor and inconsistent changes in hematology and clinical chemistry were observed in rats, but these were not linked to any specific histological findings. [, ]

Q3: Does HDDC impact reproductive health based on the available research?

A: Studies evaluating the reproductive toxicity of HDDC found no significant adverse effects in rats or mice. [, ] HDDC did not negatively affect sperm morphology, estrous cycle length, or reproductive outcomes in mating trials. [] While a slight increase in gestation length and a decrease in pup weight on day 21 were observed in mice exposed to the highest concentrations, these findings were not considered biologically significant. []

Q4: Can HDDC be considered a genotoxic compound?

A: Multiple studies indicate that HDDC is not genotoxic. In vitro tests using Salmonella typhimurium and Chinese hamster ovary cells showed no mutagenic potential, with or without metabolic activation. [] Similarly, in vivo micronucleus assays in mice yielded negative results. [] These findings suggest that HDDC does not directly damage DNA or interfere with chromosomal structure and function.

Q5: What are some potential applications of HDDC beyond its industrial uses?

A: Research indicates that HDDC can be utilized in the synthesis of novel materials. For instance, it acts as a cross-linking agent in the formation of multi-stimuli-responsive hydrogels from dialdehyde cellulose. [] These hydrogels have potential applications in drug delivery, sensors, and biomimetic systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)